molecular formula C12H13N5O5 B12398718 2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B12398718
M. Wt: 307.26 g/mol
InChI Key: YJNWCKUDAMXWKN-OJIOZSCYSA-N
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Description

2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps typically include:

    Protection of Hydroxyl Groups: The hydroxyl groups on the sugar moiety are protected using silyl or acyl protecting groups.

    Coupling Reaction: The protected sugar is then coupled with the purine base using a glycosylation reaction.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethynyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes involved in nucleic acid synthesis, thereby affecting cellular replication and function. The compound may also interact with cellular receptors, leading to downstream signaling effects.

Comparison with Similar Compounds

Similar Compounds

    8-methoxyguanosine: Similar in structure but with a methoxy group at the 8-position.

    2-thioadenosine: Contains a sulfur atom in place of an oxygen atom in the purine ring.

    2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one: Similar sugar moiety but different substituents on the purine ring.

Uniqueness

The uniqueness of 2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one lies in its ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H13N5O5

Molecular Weight

307.26 g/mol

IUPAC Name

2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C12H13N5O5/c1-2-12(21)5(3-18)22-10(7(12)19)17-4-14-6-8(17)15-11(13)16-9(6)20/h1,4-5,7,10,18-19,21H,3H2,(H3,13,15,16,20)/t5-,7-,10-,12?/m1/s1

InChI Key

YJNWCKUDAMXWKN-OJIOZSCYSA-N

Isomeric SMILES

C#CC1([C@H](O[C@H]([C@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO)O

Canonical SMILES

C#CC1(C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

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